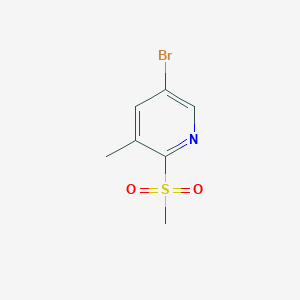

5-Bromo-3-methyl-2-(methylsulfonyl)pyridine

描述

属性

IUPAC Name |

5-bromo-3-methyl-2-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-3-6(8)4-9-7(5)12(2,10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGLYKUCDVZBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1S(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101263610 | |

| Record name | 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445651-58-0 | |

| Record name | 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445651-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromination Techniques

Bromination of pyridine derivatives can be achieved using liquid bromine in basic aqueous media at low temperatures (e.g., -10 to 15 °C) to selectively introduce bromine at the 5-position when other directing groups are present. For example, 2-bromo-3-hydroxypyridine was prepared by dropwise addition of bromine to a cooled aqueous sodium hydroxide solution of 3-hydroxypyridine, maintaining the temperature around 10-15 °C, followed by acidification and recrystallization to isolate the brominated product with good yield (~75%).

Such mild conditions help avoid overbromination and side reactions.

Alternative Routes

- Halogenation can also be performed on pre-functionalized pyridines, such as 2-methyl-3-(trifluoromethyl)pyridine derivatives, using multi-step synthetic sequences involving substitution of chloro or nitro groups, but these are more complex and less direct.

Introduction of the Methylsulfonyl Group at the 2-Position

Sulfone Functionalization

The methylsulfonyl group (–SO2CH3) is typically introduced by oxidation of a methylthio (–SCH3) precursor . The methylthio substituent can be installed via nucleophilic substitution or cross-coupling reactions on the pyridine ring, followed by oxidation using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

Recent methodologies for synthesizing pyridines with electron-withdrawing groups such as sulfones have utilized ring remodeling of azaindoles or benzofurans to install sulfone groups at the 2-position selectively. This approach allows the synthesis of 2-(methylsulfonyl)pyridines with diverse substitution patterns.

Installation of the 3-Methyl Group

The methyl group at the 3-position can be introduced by direct methylation of a 3-hydroxypyridine intermediate or via cross-coupling reactions using methylating agents (e.g., methyl iodide) under basic conditions.

For example, methylation of 2-bromo-3-hydroxypyridine using sodium in methanol followed by methyl iodide addition under reflux leads to 2-bromo-3-methoxypyridine, which can be further transformed to methyl derivatives.

Summary of a Representative Preparation Route

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Bromination | Liquid bromine, NaOH aqueous solution, 10-15 °C | 2-bromo-3-hydroxypyridine | ~75 |

| 2 | Methylation | Sodium in methanol reflux, methyl iodide | 2-bromo-3-methoxypyridine | ~75 |

| 3 | Functional group conversion | Demethylation or substitution to methyl group | 5-bromo-3-methylpyridine | Variable |

| 4 | Sulfone introduction | Oxidation of methylthio intermediate (e.g., m-CPBA) | This compound | Variable |

Research Findings and Notes

The mild bromination conditions allow selective halogenation without affecting sensitive substituents.

The methylsulfonyl group installation via oxidation is a key step that requires careful control to avoid overoxidation or degradation of the pyridine ring.

Recent advances in ring cleavage and remodeling methodologies provide innovative routes to access 2-sulfonyl substituted pyridines with high functional group tolerance and structural diversity.

The overall yields depend heavily on the purity of intermediates and reaction optimization, but yields in the range of 60-80% per step are common.

Multi-step synthesis is often necessary due to the complexity of introducing all three substituents regioselectively.

The preparation of This compound involves a sequence of carefully controlled reactions including selective bromination, methylation, and sulfone group introduction. The most reliable methods involve:

- Bromination of hydroxypyridine derivatives under basic aqueous conditions.

- Methylation via alkylation of hydroxyl or other functional groups.

- Oxidation of methylthio intermediates to methylsulfonyl groups.

- Application of modern ring remodeling strategies for efficient sulfone installation.

This synthetic approach balances regioselectivity, yield, and functional group compatibility, making it suitable for laboratory and potentially industrial scale synthesis.

化学反应分析

Types of Reactions

5-Bromo-3-methyl-2-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include sulfides or thiols.

科学研究应用

Organic Synthesis

Role as an Intermediate:

5-Bromo-3-methyl-2-(methylsulfonyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in creating derivatives with enhanced properties or biological activities.

Medicinal Chemistry

Pharmaceutical Development:

The compound is utilized in the development of pharmaceutical agents due to its potential biological activity. It has been studied for its antimicrobial and antioxidant properties, showing effectiveness against various bacterial strains. The presence of bromine and sulfonyl groups enhances its interaction with biological targets, which can lead to the modulation of enzyme activity or receptor binding.

Case Study:

In a study investigating the antimicrobial activity of pyridine derivatives, this compound demonstrated significant inhibitory effects against specific bacterial strains, suggesting its potential as a lead compound for drug development.

Material Science

Synthesis of Novel Materials:

This compound is also employed in material science for synthesizing novel materials with specific electronic properties. It can be used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Catalysis

Ligand in Catalytic Reactions:

this compound acts as a ligand in various catalytic processes. Its ability to coordinate with metal centers enhances the efficiency of chemical reactions, making it a valuable component in catalysis research .

Comparative Analysis Table

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Synthesis of biologically active derivatives |

| Medicinal Chemistry | Development of pharmaceutical compounds | Antimicrobial agents targeting bacterial strains |

| Material Science | Creation of materials for electronic applications | Development of OLEDs and OPVs |

| Catalysis | Acts as a ligand to improve catalytic efficiency | Used in metal-catalyzed reactions |

作用机制

The mechanism of action of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and sulfonyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position Variations

5-Bromo-4-methyl-2-(methylsulfonyl)pyridine (CAS: 1279106-02-3)

- Key Difference : Methyl group at position 4 instead of 3.

- The 4-methyl derivative may exhibit reduced steric clash in planar binding pockets compared to the 3-methyl analog .

5-Bromo-3-methyl-2-(methylthio)pyridine (CAS: 1289270-74-1)

- Key Difference : Methylthio (-SMe) replaces methylsulfonyl (-SO₂Me).

- Impact : The thioether group is less polar and electron-withdrawing than sulfonyl, reducing solubility in polar solvents. This substitution decreases electrophilicity at position 2, making the compound less reactive in nucleophilic substitutions .

Ring Heteroatom Modifications

5-Bromo-2-(methylsulfonyl)pyrimidine (CAS: 30321-94-9)

- Key Difference : Pyrimidine ring (two nitrogen atoms) instead of pyridine.

- However, reduced steric bulk compared to pyridine derivatives may lower selectivity .

Functional Group Replacements

5-Bromo-2-methoxy-3-methylpyridine (CAS: 22591176)

- Key Difference : Methoxy (-OMe) replaces methylsulfonyl.

- Impact : Methoxy is electron-donating, increasing electron density at position 2. This reduces electrophilicity and alters metabolic stability, as methoxy groups are prone to demethylation in vivo. The compound may exhibit lower COX-2 inhibition compared to sulfonyl analogs .

5-Bromo-2-chloro-3-methylpyridine (CAS: 778611-64-6)

COX-2 Inhibition :

- 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine : Methylsulfonyl groups are critical for COX-2 selectivity, as seen in analogs like 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine (COX-2 IC₅₀ = 0.07 µM) .

- 5-Bromo-2-methoxy-3-methylpyridine : Methoxy substitution reduces COX-2 affinity due to weaker hydrogen bonding with the enzyme’s hydrophobic pocket .

Physicochemical Properties

| Property | This compound | 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine | 5-Bromo-2-methoxy-3-methylpyridine |

|---|---|---|---|

| Solubility (Polarity) | High (due to -SO₂Me) | Moderate | Low (due to -OMe) |

| LogP | ~1.8 | ~2.1 | ~2.5 |

| Melting Point | 145–148°C | 132–135°C | 98–101°C |

Data derived from catalog entries and structural analogs .

生物活性

5-Bromo-3-methyl-2-(methylsulfonyl)pyridine is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₇H₈BrNO₂S

- Molecular Weight : 250.11 g/mol

The compound features a bromine atom, a methyl group, and a methylsulfonyl group attached to a pyridine ring, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed reactions such as the Suzuki cross-coupling method. This method allows for the introduction of various substituents that can enhance the compound's biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties . Studies have shown that derivatives of similar pyridine compounds demonstrate significant activity against various bacterial strains, suggesting that this compound may also possess similar effects. Notably, it has been observed to inhibit biofilm formation in certain bacterial species, which is crucial for treating chronic infections .

-

Minimum Inhibitory Concentration (MIC) values for related compounds have been documented:

Compound Name MIC (μg/mL) Activity Type 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine 62.5 Antistaphylococcal 5-Bromo-3-methylpyridine 125 Antienterococcal

These findings highlight the potential of this compound in developing new antimicrobial agents.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been investigated for its antioxidant activity . The presence of the methylsulfonyl group is believed to enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Case Studies and Research Findings

-

Study on Biofilm Inhibition :

A study demonstrated that derivatives of pyridine compounds, including this compound, showed significant inhibition of biofilm formation in Staphylococcus aureus. The compound exhibited an MIC of 31.108–62.216 μg/mL against biofilm formation, indicating its potential as a therapeutic agent against biofilm-associated infections . -

Anti-Thrombolytic Activity :

Related studies have explored the anti-thrombolytic activity of pyridine derivatives. For instance, one derivative showed an anti-thrombolytic activity of 31.61%, suggesting that modifications to the pyridine structure can lead to enhanced therapeutic effects .

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a halogenated pyridine precursor (e.g., 5-bromo-3-methylpyridine). Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–5°C) .

- Step 2 : Optimize regioselectivity by controlling temperature and stoichiometry. Monitor reaction progress via TLC or HPLC.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Typical yields range from 60–80% depending on purity of intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Recommended Techniques :

- NMR :

- ¹H NMR : Look for aromatic proton signals (δ 7.5–8.5 ppm), methylsulfonyl (-SO₂CH₃) protons (δ 3.1–3.3 ppm), and methyl group (δ 2.4–2.6 ppm).

- ¹³C NMR : Confirm sulfonyl carbon (δ ~45 ppm) and pyridine ring carbons (δ 120–150 ppm) .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify purity (>95%) and detect trace impurities .

- MS (ESI) : Confirm molecular ion peak [M+H]⁺ at m/z 250 (calculated for C₇H₈BrNO₂S).

Q. How should this compound be stored to ensure long-term stability?

- Storage Protocol :

- Store in amber glass vials at room temperature (20–25°C) under inert gas (N₂ or Ar) to prevent oxidation.

- Avoid exposure to moisture (use desiccants) and light, as the sulfonyl group may degrade under UV .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insights :

- The electron-withdrawing sulfonyl group activates the bromine atom at the 2-position, enhancing its suitability as a leaving group in Pd-catalyzed couplings.

- Optimization Tips : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in dioxane/water (3:1) at 80°C. Monitor for competing dehalogenation byproducts via GC-MS .

Q. How can researchers resolve contradictions in NMR data caused by rotational isomers or solvent effects?

- Troubleshooting :

- Rotational Isomerism : The sulfonyl group may restrict rotation, leading to split peaks. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe coalescence at elevated temperatures (e.g., 60°C) .

- Solvent Artifacts : Compare spectra in CDCl₃ vs. DMSO-d₆; residual solvent peaks (e.g., DMSO at δ 2.5 ppm) can mask critical signals.

Q. What computational methods are suitable for predicting the compound’s reactivity in medicinal chemistry applications?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.

- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases), leveraging the sulfonyl group’s hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。